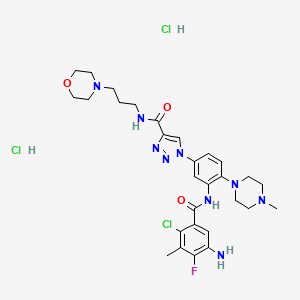

DDO-2093 dihydrochloride

Beschreibung

BenchChem offers high-quality DDO-2093 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DDO-2093 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H39Cl3FN9O3 |

|---|---|

Molekulargewicht |

687.0 g/mol |

IUPAC-Name |

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C29H37ClFN9O3.2ClH/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38;;/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41);2*1H |

InChI-Schlüssel |

RIMZKQNHTPMNER-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl.Cl.Cl |

Herkunft des Produkts |

United States |

DDO-2093 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Potent MLL1-WDR5 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) has emerged as a highly potent, small-molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is a critical dependency for the histone methyltransferase activity of the MLL1 complex, which is aberrantly activated in various cancers, particularly in acute leukemias with MLL rearrangements. This technical guide provides an in-depth analysis of the mechanism of action of DDO-2093, consolidating available quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action

DDO-2093 dihydrochloride functions by directly disrupting the crucial interaction between the MLL1 protein and its essential cofactor, WDR5. The MLL1 complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. The binding of MLL1 to WDR5 is a prerequisite for the assembly and catalytic activity of the MLL1 core complex.

By competitively binding to WDR5, DDO-2093 prevents the association of MLL1, thereby inhibiting the histone methyltransferase activity of the complex. This leads to a dose-dependent reduction in the levels of mono-, di-, and trimethylated H3K4.[1][2] The downstream consequence of this epigenetic modulation is the transcriptional repression of MLL1 target genes, such as HOXA9 and Meis1, which are critical drivers of leukemogenesis.[1][2] This targeted inhibition of a key oncogenic pathway underlies the potent anti-tumor activity of DDO-2093.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency and efficacy of DDO-2093 dihydrochloride.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Description | Reference |

| IC50 | 8.6 nM | Concentration for 50% inhibition of the MLL1-WDR5 interaction in a biochemical assay. | [1][2] |

| Kd | 11.6 nM | Dissociation constant, indicating the binding affinity of DDO-2093 to WDR5. | [1][3] |

Table 2: In Vivo Anti-Tumor Efficacy in MV4-11 Xenograft Model

| Dose (mg/kg, i.p., every other day for 21 days) | Tumor Growth Inhibition (GI) | Reference |

| 20 | 13.7% | [1][2] |

| 40 | 37.6% | [1][2] |

| 80 | 63.9% | [1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DDO-2093 and a typical experimental workflow for its evaluation.

References

DDO-2093 Dihydrochloride: A Technical Guide to its Function as a Potent MLL1-WDR5 Interaction Inhibitor

For Immediate Release

This document provides a comprehensive technical overview of DDO-2093 dihydrochloride (B599025), a potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction (PPI), for researchers, scientists, and professionals in drug development. DDO-2093 demonstrates significant anti-tumor activity, positioning it as a valuable chemical probe for studying epigenetic pathways and as a potential therapeutic agent.

Core Function and Mechanism of Action

DDO-2093 dihydrochloride is a highly potent antagonist of the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is critical for the proper function of the MLL1 histone methyltransferase complex, which catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). H3K4me3 is an epigenetic mark associated with active gene transcription.

The MLL1-WDR5 interface serves as a crucial scaffold for the assembly and enzymatic activity of the MLL1 core complex. By binding to WDR5, DDO-2093 competitively blocks the recruitment of MLL1, leading to the disruption of the complex and a subsequent reduction in global H3K4 methylation levels. This targeted inhibition of MLL1's catalytic activity results in the downregulation of MLL1-dependent oncogenes, such as HOXA9 and Meis1, which are key drivers in certain leukemias.[1][2] The downstream effect is the induction of apoptosis and inhibition of cell proliferation in cancer cells dependent on MLL1 activity.

Quantitative Efficacy and Potency

DDO-2093 exhibits high potency in both biochemical and cellular assays, as well as significant anti-tumor efficacy in preclinical models.

| Parameter | Value | Description |

| IC50 | 8.6 nM | Half-maximal inhibitory concentration in an assay measuring the disruption of the MLL1-WDR5 interaction.[1][2] |

| Kd | 11.6 nM | Dissociation constant, indicating high binding affinity of DDO-2093 to WDR5.[1][2] |

| In Vivo Efficacy | ||

| 20 mg/kg | 13.7% | Tumor growth inhibition in an MV4-11 xenograft mouse model.[1][2] |

| 40 mg/kg | 37.6% | Tumor growth inhibition in an MV4-11 xenograft mouse model.[1][2] |

| 80 mg/kg | 63.9% | Tumor growth inhibition in an MV4-11 xenograft mouse model.[1][2] |

Signaling Pathway and Experimental Workflow

The mechanism of action of DDO-2093 and a typical experimental workflow for evaluating its in vivo efficacy are depicted below.

Caption: DDO-2093 inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 trimethylation and suppression of oncogenic gene transcription.

Caption: Workflow for assessing the in vivo anti-tumor efficacy of DDO-2093 in a mouse xenograft model.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

MLL1-WDR5 Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of DDO-2093 to disrupt the MLL1-WDR5 protein-protein interaction.

-

Proteins: Recombinant, purified GST-tagged WDR5 and biotinylated MLL1 peptide are used.

-

Reagents: Europium-labeled anti-GST antibody (donor fluorophore) and streptavidin-conjugated APC (acceptor fluorophore).

-

Procedure:

-

DDO-2093 is serially diluted in assay buffer.

-

The compound dilutions are incubated with GST-WDR5 and the biotinylated MLL1 peptide.

-

Europium-anti-GST and Streptavidin-APC are added.

-

After incubation, the TR-FRET signal is measured. A high signal indicates proximity of the donor and acceptor (i.e., an intact MLL1-WDR5 interaction), while a low signal indicates disruption.

-

-

Data Analysis: IC50 values are calculated from the dose-response curve.

In Vivo Xenograft Model

This protocol outlines the assessment of DDO-2093's anti-tumor activity in a living organism.

-

Cell Line: MV4-11, a human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID).

-

Procedure:

-

MV4-11 cells are subcutaneously injected into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

DDO-2093 dihydrochloride, formulated in a suitable vehicle, is administered intraperitoneally (i.p.) at various doses (e.g., 20, 40, 80 mg/kg) on a specified schedule (e.g., every other day for 21 days).[1][2]

-

Tumor volume and mouse body weight are monitored regularly.

-

At the end of the study, tumors are excised and weighed.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the treated groups to the vehicle control group.

Conclusion

DDO-2093 dihydrochloride is a powerful and specific inhibitor of the MLL1-WDR5 interaction. Its ability to disrupt this key epigenetic complex, leading to the suppression of oncogenic gene expression and potent anti-tumor activity, makes it an invaluable tool for cancer research. The detailed protocols and quantitative data provided herein serve as a resource for scientists working to further elucidate the role of the MLL1 complex in disease and to develop novel epigenetic therapies.

References

DDO-2093 Dihydrochloride: A Technical Guide to MLL1-WDR5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 dihydrochloride (B599025) is a potent, small-molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2] The MLL1-WDR5 interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of this complex is a hallmark of certain aggressive leukemias, particularly those with MLL1 gene rearrangements. DDO-2093 disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation and subsequent antitumor activity.[1][2][3] This technical guide provides an in-depth overview of DDO-2093, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

The inhibitory activity of DDO-2093 has been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data for DDO-2093 and its free base form.

Table 1: In Vitro Inhibitory Activity of DDO-2093

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| DDO-2093 | Biochemical Assay | IC50 | 8.6 | [1][2] |

| DDO-2093 | Biophysical Assay | Kd | 11.6 | [1][2][3] |

Table 2: In Vivo Efficacy of DDO-2093 Dihydrochloride in MV4-11 Xenograft Model

| Dose (mg/kg, i.p., every other day for 21 days) | Tumor Growth Inhibition (GI) | Reference |

| 20 | 13.7% | [1][2] |

| 40 | 37.6% | [1][2] |

| 80 | 63.9% | [1][2] |

Mechanism of Action: The MLL1-WDR5 Signaling Pathway

The MLL1 complex is a key epigenetic regulator. WDR5 is a core component of this complex and acts as a scaffold, binding to a conserved "Win" motif on MLL1. This interaction is essential for the catalytic activity of the MLL1 complex, which is the methylation of H3K4. H3K4 methylation, particularly trimethylation (H3K4me3), is an active chromatin mark that promotes the transcription of target genes, including key regulators of hematopoietic stem cell proliferation and differentiation such as HOXA9 and MEIS1. In MLL-rearranged leukemias, the MLL fusion proteins aberrantly recruit the MLL1 complex to these target genes, leading to their overexpression and driving leukemogenesis. DDO-2093 competitively binds to the MLL1 binding pocket on WDR5, thereby disrupting the MLL1-WDR5 interaction. This prevents the proper assembly and function of the MLL1 complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of their expression.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DDO-2093.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the inhibitory effect of DDO-2093 on the catalytic activity of the MLL1 complex.

Materials:

-

Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

-

Histone H3 peptide (e.g., residues 1-21) or core histones as substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor

-

DDO-2093 dihydrochloride

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)

-

Scintillation cocktail

-

P81 phosphocellulose filter paper

-

Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the MLL1 core complex and the histone H3 substrate in HMT assay buffer.

-

Add varying concentrations of DDO-2093 or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with the wash buffer to remove unincorporated ³H-SAM.

-

Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

-

Measure the amount of incorporated ³H-methyl groups using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each DDO-2093 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of DDO-2093 on the growth of leukemia cell lines.

Materials:

-

MLL-rearranged leukemia cell line (e.g., MV4-11)

-

Non-MLL-rearranged leukemia cell line (as a control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

DDO-2093 dihydrochloride

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the leukemia cells in 96-well plates at a predetermined density.

-

Treat the cells with a serial dilution of DDO-2093 or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each DDO-2093 concentration and determine the GI50 value.

In Vivo Xenograft Tumor Model

This study evaluates the antitumor efficacy of DDO-2093 in a mouse model of MLL-rearranged leukemia.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

-

MV4-11 human leukemia cell line

-

Matrigel

-

DDO-2093 dihydrochloride formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MV4-11 cells mixed with Matrigel into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer DDO-2093 dihydrochloride or vehicle control to the respective groups via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., daily or every other day).

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition for the treatment groups compared to the vehicle control group.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing MLL1-WDR5 inhibitors and the logical progression from molecular inhibition to cellular effects.

References

DDO-2093 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development as a Potent MLL1-WDR5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is crucial for the catalytic activity of the MLL1 histone methyltransferase complex, which is frequently dysregulated in certain cancers, particularly acute leukemias with MLL1 gene rearrangements. DDO-2093 was developed through a bioisosteric modification approach from an earlier inhibitor, DDO-2117, leading to a phenyltriazole scaffold with high binding affinity and improved drug-like properties.[1] Preclinical studies have demonstrated its ability to disrupt the MLL1-WDR5 interaction, inhibit the expression of downstream target genes such as HOXA9 and Meis1, and suppress tumor growth in vivo. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DDO-2093, including key quantitative data and representative experimental protocols.

Introduction

The MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression during development and hematopoiesis. Chromosomal translocations involving the MLL1 gene are a hallmark of a particularly aggressive subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The resulting MLL fusion proteins drive leukemogenesis by aberrantly activating the expression of target genes, including the HOXA9 and MEIS1 proto-oncogenes.

The catalytic activity of the MLL1 complex is dependent on its interaction with several core components, with the binding of MLL1 to WDR5 being an essential prerequisite for its histone methyltransferase function.[1] Therefore, disrupting the MLL1-WDR5 interaction presents a promising therapeutic strategy for MLL-rearranged leukemias. DDO-2093 dihydrochloride has emerged as a potent inhibitor of this interaction, demonstrating significant anti-tumor activity in preclinical models.

Discovery and Synthesis

DDO-2093 was discovered through a targeted drug discovery program aimed at improving the potency and drug-like properties of a previously identified MLL1-WDR5 inhibitor, DDO-2117.[1] A bioisosterism approach utilizing click chemistry was employed to develop a novel series of inhibitors based on a phenyltriazole scaffold.[1] This effort culminated in the identification of DDO-2093 (also referred to as compound 24 in the primary literature) as the lead candidate with superior binding affinity and in vivo efficacy.[1]

While the specific, detailed synthesis protocol for DDO-2093 is proprietary, the general approach for creating phenyltriazole scaffold inhibitors involves multi-step organic synthesis. A representative synthetic scheme is outlined below.

Caption: A generalized workflow for the synthesis of phenyltriazole-based MLL1-WDR5 inhibitors.

Mechanism of Action

DDO-2093 exerts its anti-tumor effects by selectively inhibiting the catalytic activity of the MLL1 complex.[2] It achieves this by directly binding to WDR5 and disrupting its interaction with MLL1. This disruption prevents the proper assembly and function of the MLL1 core complex, leading to a reduction in H3K4 methylation at target gene promoters.

The downstream consequence of this inhibition is the downregulation of MLL-fusion protein-dependent genes, most notably HOXA9 and Meis1.[2] These genes are critical for the proliferation and survival of MLL-rearranged leukemia cells.

Caption: The mechanism of action of DDO-2093 in inhibiting the MLL1 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for DDO-2093 dihydrochloride.

Table 1: In Vitro Potency

| Parameter | Value | Description |

| IC50 | 8.6 nM | The half maximal inhibitory concentration for disrupting the MLL1-WDR5 interaction.[2] |

| Kd | 11.6 nM | The equilibrium dissociation constant, indicating the binding affinity to WDR5.[2] |

Table 2: In Vivo Anti-Tumor Efficacy (MV4-11 Xenograft Model)

| Dose | Route of Administration | Dosing Schedule | Tumor Growth Inhibition |

| 20 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | 13.7% |

| 40 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | 37.6% |

| 80 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | 63.9% |

Experimental Protocols

This section provides representative methodologies for key experiments used in the evaluation of DDO-2093.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MLL1-WDR5 Interaction

This assay is used to quantify the ability of a compound to inhibit the interaction between MLL1 and WDR5.

Caption: A simplified workflow for the TR-FRET based MLL1-WDR5 interaction assay.

Protocol:

-

Reagents:

-

Recombinant human WDR5 protein tagged with a donor fluorophore (e.g., Terbium cryptate).

-

A synthetic peptide corresponding to the WDR5-binding motif of MLL1, tagged with an acceptor fluorophore (e.g., d2).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

DDO-2093 dihydrochloride serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, add DDO-2093 dilutions or DMSO vehicle control.

-

Add the tagged WDR5 protein and MLL1 peptide to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

The ratio of the acceptor to donor fluorescence is calculated.

-

The percent inhibition is determined relative to the DMSO control.

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

-

MV4-11 Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of DDO-2093 in a leukemia model.

Protocol:

-

Cell Culture:

-

MV4-11 cells, a human AML cell line with an MLL-AF4 fusion, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

-

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID) are used.

-

MV4-11 cells are harvested and injected subcutaneously into the flank of each mouse.

-

-

Treatment:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

DDO-2093 dihydrochloride, formulated in a suitable vehicle, is administered via intraperitoneal injection according to the specified dosing schedule.

-

-

Monitoring and Endpoint:

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the effect of DDO-2093 on the expression of MLL1 target genes.

Protocol:

-

Cell Treatment:

-

MV4-11 cells are treated with DDO-2093 or DMSO for a specified duration (e.g., 48-72 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a commercial kit.

-

RNA is reverse-transcribed into cDNA.

-

-

qRT-PCR:

-

The expression of HOXA9, Meis1, and a housekeeping gene (e.g., GAPDH) is quantified using specific primers and probes in a real-time PCR system.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

-

Conclusion

DDO-2093 dihydrochloride is a promising preclinical candidate that effectively targets the MLL1-WDR5 protein-protein interaction. Its potent in vitro activity translates to significant anti-tumor efficacy in a relevant in vivo model of MLL-rearranged leukemia. The data presented in this guide highlight the potential of DDO-2093 as a therapeutic agent for this high-risk patient population. Further development and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

Unveiling the Antitumor Potential of DDO-2093 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements. DDO-2093 dihydrochloride disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation, downregulation of leukemogenic target genes, and ultimately, potent antitumor activity. This technical guide provides a comprehensive overview of the preclinical data on DDO-2093 dihydrochloride, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action: Targeting the MLL1-WDR5 Interaction

DDO-2093 dihydrochloride exerts its antitumor effects by specifically targeting the MLL1-WDR5 interface, a crucial interaction for the enzymatic activity of the MLL1 histone methyltransferase complex. By binding to WDR5, DDO-2093 prevents its association with MLL1, thereby dismantling the core complex and inhibiting its ability to methylate histone H3 at lysine 4 (H3K4). This leads to a dose-dependent reduction in global H3K4 methylation levels.[1][2]

The downstream consequence of this epigenetic modulation is the transcriptional repression of MLL1-target genes that are critical for leukemogenesis, most notably HOXA9 and MEIS1.[1][2] The suppression of these oncogenic drivers ultimately leads to cell cycle arrest, apoptosis, and a reduction in tumor growth.

Below is a diagram illustrating the proposed signaling pathway affected by DDO-2093 dihydrochloride.

Quantitative Data Summary

The following tables summarize the key quantitative data for DDO-2093 dihydrochloride from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Description |

| IC50 | 8.6 nM | Half-maximal inhibitory concentration for disrupting the MLL1-WDR5 interaction.[1][2] |

| Kd | 11.6 nM | Dissociation constant, indicating the binding affinity to WDR5.[1][2] |

Table 2: In Vivo Antitumor Efficacy in MV4-11 Xenograft Model

| Treatment Group | Dose (mg/kg) | Route | Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | i.p. | Every other day for 21 days | 0 |

| DDO-2093 | 20 | i.p. | Every other day for 21 days | 13.7 |

| DDO-2093 | 40 | i.p. | Every other day for 21 days | 37.6 |

| DDO-2093 | 80 | i.p. | Every other day for 21 days | 63.9 |

Data derived from a study using a subcutaneous MV4-11 human acute myeloid leukemia xenograft mouse model.[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of DDO-2093 dihydrochloride.

MLL1-WDR5 Protein-Protein Interaction (PPI) Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA assay can be employed to quantify the inhibitory effect of DDO-2093 on the MLL1-WDR5 interaction.

Experimental Workflow:

Protocol:

-

Reagents:

-

Recombinant human MLL1 (specific binding domain) and WDR5 proteins.

-

DDO-2093 dihydrochloride stock solution (e.g., in DMSO).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

TR-FRET donor and acceptor reagents (e.g., labeled anti-tag antibodies).

-

-

Procedure:

-

Prepare serial dilutions of DDO-2093 dihydrochloride in assay buffer.

-

In a 384-well microplate, add MLL1 and WDR5 proteins to the assay buffer.

-

Add the diluted DDO-2093 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

-

Add the TR-FRET detection reagents.

-

Incubate for a further period as recommended by the manufacturer.

-

Measure the fluorescence signal on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blotting for H3K4 Methylation

Protocol:

-

Cell Culture and Treatment:

-

Culture MV4-11 cells (human biphenotypic B myelomonocytic leukemia) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Treat cells with varying concentrations of DDO-2093 dihydrochloride or vehicle for a specified time (e.g., 48-72 hours).

-

-

Histone Extraction:

-

Harvest cells and perform acid extraction of histones or use a commercial histone extraction kit.

-

-

SDS-PAGE and Transfer:

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the levels of methylated H3K4 to total Histone H3.

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Treat MV4-11 cells with DDO-2093 dihydrochloride as described for Western blotting.

-

Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

Use primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Normalize the expression of target genes to the housekeeping gene.

-

In Vivo Xenograft Model

Experimental Workflow:

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

-

Cell Implantation:

-

Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 106 cells in PBS/Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width2).

-

When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment and control groups.

-

Administer DDO-2093 dihydrochloride (e.g., 20, 40, 80 mg/kg) or vehicle via intraperitoneal (i.p.) injection every other day for the duration of the study (e.g., 21 days).

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

-

Data Analysis:

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

-

Assess the tolerability of the treatment by monitoring body weight changes and overall animal health.

-

Conclusion

DDO-2093 dihydrochloride is a promising antitumor agent that effectively targets the MLL1-WDR5 protein-protein interaction. Its ability to disrupt this key interaction leads to the inhibition of H3K4 methylation and the downregulation of critical oncogenes, resulting in significant tumor growth inhibition in a preclinical model of acute myeloid leukemia. The data presented in this technical guide provide a strong rationale for the further development of DDO-2093 dihydrochloride as a potential therapeutic for MLL-rearranged leukemias.

References

DDO-2093 Dihydrochloride: A Potent Inhibitor of the MLL1-WDR5 Interaction for MLL-Rearranged Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis. These leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene, which result in the production of oncogenic MLL fusion proteins. The catalytic activity of these fusion proteins is dependent on their interaction with other proteins, forming a core complex that aberrantly methylates histone H3 on lysine (B10760008) 4 (H3K4), leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which serves as a critical scaffolding protein. The interaction between the MLL1 protein and WDR5 is essential for the stability and enzymatic activity of the MLL complex. Therefore, disrupting the MLL1-WDR5 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for MLL-r leukemias. DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of this interaction, demonstrating significant anti-tumor activity in preclinical models.[1][2][3][4][5][6] This technical guide provides an in-depth overview of DDO-2093 dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for DDO-2093 dihydrochloride, highlighting its potency and efficacy in preclinical studies.[1][2]

Table 1: In Vitro Potency of DDO-2093 Dihydrochloride [1][2][3][4][5][6]

| Parameter | Value | Description |

| IC50 | 8.6 nM | The half maximal inhibitory concentration for the MLL1-WDR5 protein-protein interaction. |

| Kd | 11.6 nM | The equilibrium dissociation constant, indicating the binding affinity of DDO-2093 to its target. |

Table 2: In Vivo Anti-Tumor Efficacy of DDO-2093 Dihydrochloride [1][2]

| Dosage | Growth Inhibition (GI) | Experimental Model |

| 20 mg/kg | 13.7% | Xenograft model |

| 40 mg/kg | 37.6% | Xenograft model |

| 80 mg/kg | 63.9% | Xenograft model |

Mechanism of Action

DDO-2093 dihydrochloride selectively targets the protein-protein interaction between MLL1 and WDR5.[1][2][3][4][5][6] By binding to a key interaction site, DDO-2093 disrupts the formation of the functional MLL1 core complex. This disruption leads to a dose-dependent reduction in the mono-, di-, and trimethylation of H3K4.[1][2] Consequently, the expression of MLL-fusion protein-dependent genes, such as HOXA9 and Meis1, is inhibited.[1][2] The downregulation of these critical leukemogenic genes ultimately leads to the suppression of tumor growth.

Caption: Signaling pathway of MLL fusion protein and inhibition by DDO-2093.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of DDO-2093 dihydrochloride.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay is used to quantify the inhibitory effect of DDO-2093 on the MLL1-WDR5 interaction.

-

Principle: A fluorescently labeled MLL1 peptide is incubated with the WDR5 protein. In the bound state, the larger complex tumbles slowly, resulting in a high fluorescence polarization signal. When an inhibitor like DDO-2093 displaces the labeled peptide, the smaller, faster-tumbling peptide emits a low polarization signal.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Add a constant concentration of WDR5 protein and a fluorescently labeled MLL1 peptide to the wells of a microplate.

-

Add serial dilutions of DDO-2093 dihydrochloride or a vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay determines the effect of DDO-2093 on the proliferation of MLL-rearranged leukemia cells.

-

Principle: A colorimetric or fluorometric method is used to measure the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Protocol:

-

Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.

-

Treat the cells with increasing concentrations of DDO-2093 dihydrochloride or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (50% growth inhibition) value.

-

Caption: Workflow for a typical cell viability assay.

Western Blotting for H3K4 Methylation

This technique is used to assess the effect of DDO-2093 on the levels of H3K4 methylation in cells.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest (in this case, different methylation states of H3K4).

-

Protocol:

-

Treat MLL-rearranged leukemia cells with DDO-2093 dihydrochloride for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for mono-, di-, and tri-methylated H3K4, as well as a loading control (e.g., total Histone H3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of H3K4 methylation.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to measure the changes in the expression of MLL-fusion target genes like HOXA9 and Meis1 following treatment with DDO-2093.

-

Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA, which is then amplified in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye.

-

Protocol:

-

Treat MLL-rearranged leukemia cells with DDO-2093 dihydrochloride (e.g., 5 μM for 7 days).[1][2]

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform real-time PCR using specific primers for HOXA9, Meis1, and a housekeeping gene (for normalization).

-

Analyze the amplification data to determine the relative fold change in gene expression in treated versus untreated cells.

-

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of DDO-2093 in a living organism.

-

Principle: Human MLL-rearranged leukemia cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with DDO-2093, and tumor growth is monitored over time.

-

Protocol:

-

Inject MLL-rearranged leukemia cells (e.g., MV4-11) subcutaneously into immunodeficient mice.

-

Allow tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer DDO-2093 dihydrochloride (e.g., 20-80 mg/kg via intraperitoneal injection every other day for 21 days) or a vehicle control.[1][2]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

-

Conclusion

DDO-2093 dihydrochloride is a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the MLL1-WDR5 interaction leads to the suppression of key leukemogenic pathways and demonstrates significant anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for this challenging disease. Further investigation into the clinical potential of DDO-2093 and similar compounds is warranted.

References

Cellular Targets of DDO-2093 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor targeting a critical protein-protein interaction (PPI) implicated in various forms of cancer, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the cellular targets of DDO-2093, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and epigenetic regulation.

Core Cellular Target: The MLL1-WDR5 Interaction

The primary cellular target of DDO-2093 is the protein-protein interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and the WD Repeat Domain 5 (WDR5) protein. This interaction is a cornerstone of the MLL1 core complex, a multi-protein assembly that plays a crucial role in regulating gene expression through histone methylation.

The MLL1 complex is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. The interaction between the Win (WDR5-interacting) motif of MLL1 and the surface of WDR5 is essential for the assembly and catalytic activity of the MLL1 complex. By binding to WDR5, DDO-2093 competitively inhibits the MLL1-WDR5 interaction, leading to the disruption of the MLL1 complex and a subsequent reduction in H3K4 methylation at target gene promoters. This ultimately results in the downregulation of oncogenic genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of certain cancer cells.

Data Presentation

The following tables summarize the quantitative data for DDO-2093 and provide a comparison with other known MLL1-WDR5 inhibitors.

Table 1: Biochemical and Cellular Activity of DDO-2093

| Parameter | Value | Assay Type | Reference |

| IC50 (MLL1-WDR5 Interaction) | 8.6 nM | Fluorescence Polarization | [1] |

| Kd (Binding to WDR5) | 11.6 nM | Isothermal Titration Calorimetry | [1] |

| Cellular IC50 (MV4-11) | Not explicitly reported, but shows significant activity at low µM | Cell Proliferation/Viability Assay | [1][2] |

| In Vivo Efficacy | Significant tumor growth inhibition in MV4-11 xenograft model | Animal Model | [1] |

Table 2: Comparative IC50 Values of Selected MLL1-WDR5 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| MM-401 | MOLM-13 | Acute Myeloid Leukemia | ~5 | [3] |

| OICR-9429 | MV4-11 | Acute Myeloid Leukemia | ~5 | [4] |

| WDR5-0103 | Not reported in cell lines | - | - | [5] |

| MM-102 | MV4-11 | Acute Myeloid Leukemia | ~25 | [6] |

Note: The data in Table 2 is provided for comparative purposes to illustrate the range of activities observed for inhibitors of the MLL1-WDR5 interaction. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of DDO-2093.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between MLL1 and WDR5.

-

Materials:

-

Purified recombinant human WDR5 protein

-

Fluorescently labeled MLL1 Win-motif peptide (e.g., FAM-labeled)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

DDO-2093 dihydrochloride and other test compounds

-

384-well, low-volume, black, non-binding surface plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of the fluorescently labeled MLL1 peptide and WDR5 protein in the assay buffer. The final concentrations should be optimized, but a starting point could be 10 nM peptide and 20 nM WDR5.

-

Serially dilute DDO-2093 and control compounds in DMSO and then further dilute in assay buffer to the desired final concentrations.

-

Add a small volume of the compound dilutions to the wells of the 384-well plate.

-

Add the WDR5/fluorescent peptide mixture to each well to initiate the binding reaction.

-

Include control wells containing the WDR5/peptide mixture with DMSO only (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay determines the effect of DDO-2093 on the catalytic activity of the MLL1 complex.

-

Materials:

-

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

-

Histone H3 peptide substrate

-

S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

DDO-2093 dihydrochloride

-

Scintillation cocktail and scintillation counter

-

-

Procedure:

-

Assemble the HMT reaction mixture in the assay buffer containing the MLL1 complex, H3 peptide substrate, and radiolabeled SAM.

-

Add DDO-2093 at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the MLL1 complex or SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM NaHCO3, pH 9.0) to remove unincorporated radiolabeled SAM.

-

Dry the filter paper and add scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of HMT activity and determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of DDO-2093 on the growth of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium

-

DDO-2093 dihydrochloride

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

96-well clear or white-walled cell culture plates

-

Plate reader (luminometer or spectrophotometer)

-

-

Procedure:

-

Seed the cells into the wells of a 96-well plate at a predetermined density.

-

Allow the cells to adhere and resume growth overnight.

-

Treat the cells with a serial dilution of DDO-2093 for a specified duration (e.g., 72 hours).

-

At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to vehicle-treated control cells and calculate the IC50 value.

-

Western Blotting for Downstream Target Modulation

This technique is used to measure the protein levels of downstream targets of the MLL1 complex, such as H3K4 methylation and HOXA9.

-

Materials:

-

Cancer cells treated with DDO-2093

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me3, anti-HOXA9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of DDO-2093 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MV4-11 human leukemia cells

-

Matrigel

-

DDO-2093 dihydrochloride formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of MV4-11 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer DDO-2093 or vehicle to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal injection).

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Mandatory Visualization

Caption: MLL1-WDR5 signaling pathway and the inhibitory action of DDO-2093.

Caption: Experimental workflow for the characterization of DDO-2093.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

DDO-2093 Dihydrochloride: A Technical Guide to a Potent MLL1-WDR5 Interaction Inhibitor

CAS Number: 2250024-74-7

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is crucial for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making the MLL1-WDR5 interaction a compelling therapeutic target. DDO-2093 has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics.[2][3] This technical guide provides an in-depth overview of DDO-2093 dihydrochloride, including its biochemical properties, mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

DDO-2093 dihydrochloride is the salt form of DDO-2093, which offers enhanced water solubility and stability, making it more amenable for use in biological assays.[1]

| Property | Value |

| CAS Number | 2250024-74-7 |

| Chemical Formula | C29H37ClFN9O3 · 2HCl |

| Molecular Weight | 687.04 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Biochemical Activity and Mechanism of Action

DDO-2093 is a highly potent inhibitor of the MLL1-WDR5 interaction, exhibiting strong binding affinity and functional inhibition of the MLL1 complex's methyltransferase activity.

| Parameter | Value | Method |

| IC50 | 8.6 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |

| Kd | 11.6 nM |

The primary mechanism of action of DDO-2093 is the disruption of the MLL1-WDR5 protein-protein interaction. This prevents the proper assembly of the MLL1 core complex, leading to a reduction in H3K4 methylation at target gene promoters. Consequently, the expression of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis, is downregulated.[1]

Signaling Pathway

Experimental Protocols

Synthesis of DDO-2093

The synthesis of DDO-2093 is described by Chen et al. (2021). A detailed, step-by-step protocol would be proprietary to the discovering entity. However, the publication outlines a multi-step synthesis involving the formation of a key triazole intermediate followed by amide coupling reactions. Researchers interested in synthesizing this compound should refer to the supplementary information of the primary publication for the reaction schemes and characterization data.

In Vitro MLL1-WDR5 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a representative example for determining the inhibitory activity of DDO-2093 on the MLL1-WDR5 interaction.

Materials:

-

Recombinant human MLL1 protein (tagged, e.g., with His-tag)

-

Recombinant human WDR5 protein (tagged, e.g., with GST-tag)

-

Anti-His-Tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-GST-Tag antibody conjugated to a FRET acceptor (e.g., d2)

-

DDO-2093 dihydrochloride

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of DDO-2093 dihydrochloride in the assay buffer.

-

In a 384-well plate, add the MLL1 and WDR5 proteins to the assay buffer.

-

Add the diluted DDO-2093 or vehicle (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.

-

Add the anti-His-Tag-FRET donor and anti-GST-Tag-FRET acceptor antibodies to the wells.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 1-2 hours).

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of DDO-2093 in a mouse xenograft model using the MV-4-11 human leukemia cell line.

Materials:

-

MV-4-11 human biphenotypic B myelomonocytic leukemia cells

-

Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Matrigel

-

DDO-2093 dihydrochloride

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture MV-4-11 cells in appropriate media.

-

Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.[4]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4]

-

-

Drug Administration:

-

Prepare the DDO-2093 dihydrochloride formulation in the vehicle.

-

Administer DDO-2093 or vehicle to the mice via intraperitoneal (i.p.) injection at the desired dosage (e.g., 20, 40, 80 mg/kg) on a specified schedule (e.g., every other day for 21 days).[1]

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice according to institutional guidelines, and excise and weigh the tumors.

-

Gene Expression Analysis by RT-qPCR

This protocol provides a general method for analyzing the expression of MLL1 target genes, HOXA9 and MEIS1, in cells or tissues treated with DDO-2093.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., ABL1 or β-actin)

-

qPCR instrument

Representative Human Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Probe (5'-3') |

| HOXA9 | GCCGGCCTTATGGCATTAA | TGGAGGAGAACCACAAGCATAGT | FAM-CCTGAACCGCTGTCGGCCAGAA-MGB |

| MEIS1 | Not readily available in cited sources, design based on RefSeq | Not readily available in cited sources, design based on RefSeq | Not readily available in cited sources, design based on RefSeq |

| ABL1 | AGGCTGCCCAGAGAAGGTCTA | TGTTTCAAAGGCTTGGTGGAT | FAM-TGGAATCCCTCTGACCGG-MGB |

Note: Primer sequences can vary. It is recommended to use validated primer sets.[5]

Procedure:

-

RNA Extraction: Extract total RNA from cells or tumor tissue using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Quantitative Data Summary

In Vitro Activity

| Compound | IC50 (nM) | Kd (nM) |

| DDO-2093 | 8.6 | 11.6 |

In Vivo Antitumor Efficacy

| Treatment Group | Dosage (mg/kg, i.p., q.o.d.) | Tumor Growth Inhibition (%) |

| DDO-2093 | 20 | 13.7 |

| DDO-2093 | 40 | 37.6 |

| DDO-2093 | 80 | 63.9 |

Data from an MV-4-11 xenograft model in BALB/c nude mice after 21 days of treatment.[1]

Conclusion

DDO-2093 dihydrochloride is a valuable chemical probe for studying the biological roles of the MLL1-WDR5 interaction. Its high potency, selectivity, and demonstrated in vivo antitumor activity make it a promising candidate for further preclinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]

- 3. mdpi.com [mdpi.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. dovepress.com [dovepress.com]

In-Depth Technical Guide to DDO-2093 Dihydrochloride: A Potent MLL1-WDR5 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in the epigenetic regulation of gene expression. Dysregulation of this complex is a hallmark of various cancers, particularly acute leukemias with MLL1 rearrangements. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for DDO-2093 dihydrochloride, serving as a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

Table 1: Physicochemical Properties of DDO-2093 Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₉Cl₃FN₉O₃ | [1] |

| Molecular Weight | 687.04 g/mol | [1] |

| CAS Number | 2250024-74-7 | [2] |

| Appearance | Solid | |

| Purity | >98% (typically) | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

DDO-2093 dihydrochloride functions by competitively binding to WDR5, thereby preventing its interaction with MLL1. This disruption of the MLL1-WDR5 complex is essential for the catalytic activity of MLL1, which is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. The aberrant activity of MLL1 fusion proteins is a key driver in certain types of leukemia.

Table 2: Biological Activity of DDO-2093 Dihydrochloride

| Parameter | Value | Description | Source(s) |

| Target | MLL1-WDR5 Protein-Protein Interaction | Inhibits the formation of the MLL1-WDR5 complex. | [2][3] |

| IC₅₀ | 8.6 nM | The half maximal inhibitory concentration required to disrupt the MLL1-WDR5 interaction. | [2][3] |

| K_d_ | 11.6 nM | The equilibrium dissociation constant, indicating high binding affinity to its target. | [2][3] |

| Biological Effect | Antitumor Activity | Demonstrates efficacy in suppressing tumor growth in preclinical models. | [2][3] |

Signaling Pathway

The MLL1-WDR5 interaction is a critical node in a larger signaling pathway that regulates gene transcription. By inhibiting this interaction, DDO-2093 dihydrochloride effectively downregulates the expression of oncogenes that are dependent on MLL1 activity.

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments relevant to the study of DDO-2093 dihydrochloride. These should be adapted based on specific cell lines and laboratory conditions.

MLL1-WDR5 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for quantifying the disruption of the MLL1-WDR5 interaction.

References

In-Depth Technical Guide: Binding Affinity of DDO-2093 Dihydrochloride to WDR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the potent small molecule inhibitor, DDO-2093 dihydrochloride (B599025), to the WD40-repeat-containing protein 5 (WDR5). This document details the quantitative binding data, experimental methodologies for key assays, and the relevant biological pathways, offering a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Quantitative Binding Affinity Data

DDO-2093 is a potent inhibitor of the protein-protein interaction (PPI) between WDR5 and Mixed Lineage Leukemia 1 (MLL1).[1][2] Its high affinity for WDR5 disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic modification.[1][2] The dihydrochloride salt of DDO-2093 is often used due to its enhanced water solubility and stability.[1]

The binding affinity of DDO-2093 and other notable WDR5 inhibitors is summarized in the table below, providing a comparative landscape of their potencies.

| Compound | Assay Type | Binding Affinity | Reference |

| DDO-2093 | Fluorescence Polarization | IC50 = 8.6 nM | [1][2] |

| Unknown | Kd = 11.6 nM | [1][2] | |

| OICR-9429 | Isothermal Titration Calorimetry (ITC) | Kd = 52 nM | |

| Surface Plasmon Resonance (SPR) | Kd = 24 nM | [3] | |

| Peptide Displacement Assay (FP) | Kdisp = 64 ± 4 nM | [4] | |

| MM-102 | Fluorescence Polarization | IC50 = 2.4 nM | [5] |

| Unknown | Ki < 1 nM | [6] | |

| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | Kd = 450 nM | [7] |

Experimental Protocols

The determination of the binding affinity of small molecules like DDO-2093 to WDR5 relies on various biophysical techniques. Below are detailed methodologies for the key experiments commonly cited for WDR5 inhibitors. While the specific protocol for DDO-2093 is not publicly detailed, the following represent standard industry practices.

Fluorescence Polarization (FP) Competition Assay

This assay is frequently used to determine the IC50 value of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the target protein.

Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like WDR5, its tumbling is restricted, leading to a higher polarization value. An unlabeled inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.

Methodology:

-

Reagents and Preparation:

-

Assay Buffer: A suitable buffer is prepared, for example, 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, and 0.05% Tween 20.[8]

-

WDR5 Protein: Recombinant human WDR5 is purified and diluted to the desired concentration in the assay buffer.

-

Fluorescent Tracer: A fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL1 (e.g., FITC-labeled MLL1 peptide) is used as the tracer.[4] Its concentration should be kept well below the Kd of its interaction with WDR5 to ensure assay sensitivity.[9]

-

Inhibitor (DDO-2093 dihydrochloride): A stock solution is prepared in DMSO and serially diluted to create a concentration gradient.

-

-

Assay Procedure:

-

The assay is typically performed in 384-well, low-volume, black plates to minimize background fluorescence.[10][11]

-

A mixture of WDR5 protein and the fluorescent tracer is pre-incubated to allow for complex formation.

-

Varying concentrations of the inhibitor (or DMSO as a control) are added to the wells.

-

The plate is incubated at room temperature for a set period (e.g., 1-2 hours) to reach equilibrium.[12]

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[10]

-

-

Data Analysis:

-

The percentage of inhibition is calculated based on the change in fluorescence polarization values.

-

The IC50 value, the concentration of inhibitor required to displace 50% of the bound tracer, is determined by fitting the data to a dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent tracer.[9]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: A solution of the ligand (e.g., DDO-2093) is titrated into a solution containing the protein (WDR5). The heat change upon each injection is measured by a sensitive calorimeter.

Methodology:

-

Sample Preparation:

-

Both the protein (WDR5) and the ligand (DDO-2093 dihydrochloride) must be in identical, degassed buffer to minimize heats of dilution.[13] A common buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 8.[14]

-

The protein concentration in the sample cell is typically in the range of 2-50 µM, while the ligand concentration in the syringe is 10- to 20-fold higher.[10][15]

-

-

ITC Experiment:

-

The sample cell is filled with the WDR5 solution, and the injection syringe is filled with the DDO-2093 solution.

-

A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.

-

The heat change after each injection is recorded as a peak in the raw data.

-

-

Data Analysis:

-

The area under each peak is integrated to determine the heat change per injection.

-

These values are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: One binding partner (ligand, e.g., WDR5) is immobilized on a sensor chip. A solution containing the other binding partner (analyte, e.g., DDO-2093) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

A suitable sensor chip (e.g., CM5) is activated.

-

The WDR5 protein is immobilized onto the chip surface.[8]

-

-

Binding Measurement:

-

A continuous flow of running buffer (e.g., HBS-EP buffer) is passed over the sensor surface to establish a stable baseline.

-

The analyte (DDO-2093 dihydrochloride) at various concentrations is injected over the surface, and the association is monitored in real-time.

-

After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

-

Signaling Pathways and Experimental Workflows

WDR5-MLL1 Signaling Pathway

WDR5 is a core component of the MLL1 histone methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. DDO-2093 acts by disrupting the crucial interaction between WDR5 and the WIN motif of MLL1, thereby inhibiting the enzymatic activity of the complex.

Caption: WDR5-MLL1 signaling pathway and the inhibitory action of DDO-2093.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of an inhibitor like DDO-2093 to WDR5 involves several key steps, from reagent preparation to data analysis.

Caption: General experimental workflow for determining WDR5 inhibitor binding affinity.

Logical Relationship of Key Concepts

The development and characterization of a WDR5 inhibitor like DDO-2093 follow a logical progression from understanding the biological target to validating the inhibitor's efficacy.

Caption: Logical progression for the development of a WDR5 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]

- 13. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 14. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]

- 15. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]

The Critical Nexus: A Technical Guide to the MLL1-WDR5 Interaction in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary